2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine
CAS No.:
Cat. No.: VC16254651
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-propan-2-yloxyethanamine |
| Standard InChI | InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3 |
| Standard InChI Key | WGKMPCJQVGUFAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(CN)C1=CC2=C(C=C1)OCO2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)-2-[(propan-2-yl)oxy]ethanamine. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol . The structure integrates a benzodioxole ring (a methylenedioxy-substituted benzene) attached to an ethanamine backbone modified by an isopropoxy group at the second carbon .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocol for 2-(Benzo[d] dioxol-5-yl)-2-isopropoxyethanamine is documented, analogous compounds suggest a multi-step approach:
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Benzodioxole Functionalization: Nitration or bromination of 1,3-benzodioxole introduces electrophilic sites for subsequent coupling .
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Nucleophilic Substitution: Reaction with isopropyl glycidyl ether forms the isopropoxy-ethanol intermediate .
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Amine Formation: Reductive amination or Gabriel synthesis converts the alcohol to the primary amine .
A patent by Ambeed, Inc. describes a similar pathway for 2-isopropoxyethanamine derivatives, utilizing tetrahydrofuran (THF) as a solvent and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a catalyst . Yield optimization remains challenging due to steric hindrance from the isopropyl group .
Industrial-Scale Production
Current production is limited to laboratory-scale batches, with suppliers like CymitQuimica offering 5g quantities at €1,440.00 . Scaling up would require addressing:
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Purification Challenges: Column chromatography is necessary to isolate the amine from byproducts .
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Safety Protocols: The compound’s hazard profile (e.g., respiratory irritation) mandates strict containment .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .
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Stability: Degrades under strong acidic or basic conditions, with the benzodioxole ring prone to oxidative cleavage .
Thermal and Spectroscopic Profiles
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Melting Point: Estimated 120–125°C based on analogs like 1-(Benzo[d] dioxol-5-yl)propan-2-ol (mp: 98°C) .
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UV-Vis Absorption: λₘₐₓ ≈ 280 nm (π→π* transitions of the aromatic system) .
Future Research Directions
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